molecular formula C7H8F2O2 B2995285 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid CAS No. 1773508-80-7

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2995285
CAS No.: 1773508-80-7
M. Wt: 162.136
InChI Key: CSENACBSALYMRZ-DTXYKFKXSA-N
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Description

1,1-Difluorospiro[23]hexane-5-carboxylic acid is a chemical compound with the molecular formula C7H8F2O2 It is characterized by the presence of a spirocyclic structure, which includes a hexane ring fused with a carboxylic acid group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid typically involves the introduction of fluorine atoms into a spirocyclic precursor. One common method includes the reaction of a spirocyclic ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of a difluorinated intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biological activity. The spirocyclic structure also contributes to its unique reactivity and stability, making it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluorospiro[2.3]hexane-4-carboxylic acid
  • 1,1-Difluorospiro[2.3]hexane-6-carboxylic acid
  • 1,1-Difluorospiro[2.3]hexane-5-methylcarboxylic acid

Uniqueness

1,1-Difluorospiro[23]hexane-5-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group This configuration imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds

Properties

IUPAC Name

2,2-difluorospiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSENACBSALYMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955514-17-6, 1773508-80-7
Record name 1,1-difluorospiro[2.3]hexane-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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